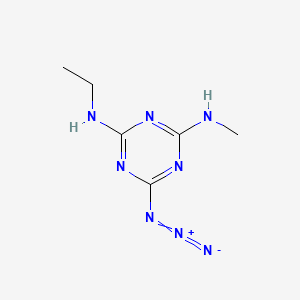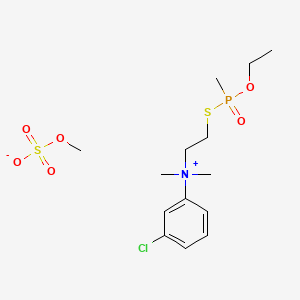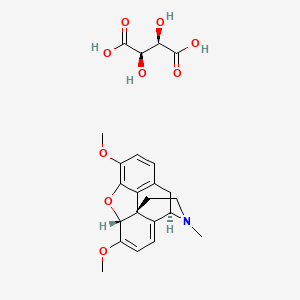
Thebaine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thebaine tartrate is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is not used therapeutically but serves as a precursor for the synthesis of various pharmaceutical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thebaine can be extracted from the opium poppy and then converted into thebaine tartrate through a series of chemical reactions. Thebaine is first purified using high-performance liquid chromatography and characterized with nuclear magnetic resonance and infrared spectroscopy . This compound is then synthesized by reacting thebaine with tartaric acid under controlled conditions.
Industrial Production Methods: Industrial production of thebaine involves the extraction of thebaine from opium poppies, followed by purification and conversion into this compound. The process requires strict quality control to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thebaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thebaine with hydrogen peroxide or peroxy acids yields 14-hydroxycodeinone, which can be further transformed into oxymorphone, naloxone, and naltrexone .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids
Reduction: Lithium aluminum hydride
Substitution: Halogenation reagents
Major Products:
Oxymorphone: A potent narcotic analgesic
Naloxone: An opioid antagonist used to counteract opioid overdose
Naltrexone: Used in the management of alcohol and opioid dependence
Applications De Recherche Scientifique
Thebaine tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various pharmaceutical compounds.
Biology: Studied for its effects on the central nervous system.
Medicine: Serves as a starting material for the synthesis of analgesics and opioid antagonists.
Industry: Utilized in the production of semi-synthetic opioids such as oxycodone and buprenorphine
Mécanisme D'action
Thebaine tartrate exerts its effects by interacting with opioid receptors in the central nervous system. It has a stimulatory effect, causing convulsions at high doses. The synthetic enantiomer (+)-thebaine shows analgesic effects mediated through opioid receptors, unlike the inactive natural enantiomer (−)-thebaine .
Comparaison Avec Des Composés Similaires
Morphine: A potent analgesic with depressant effects.
Codeine: A less potent analgesic used for mild to moderate pain.
Oripavine: Another opiate alkaloid used as a precursor for semi-synthetic opioids.
Uniqueness: Thebaine is unique due to its stimulatory effects and its role as a precursor for a wide range of pharmaceutical compounds. Unlike morphine and codeine, thebaine is not used therapeutically but is crucial for the synthesis of various semi-synthetic opioids .
Propriétés
Numéro CAS |
94713-28-7 |
|---|---|
Formule moléculaire |
C23H27NO9 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1 |
Clé InChI |
SRTMESYUHNZYJG-RQJCEIHKSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
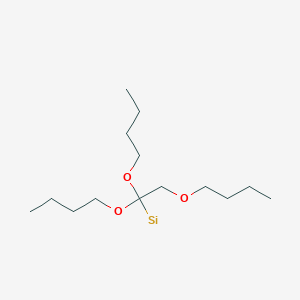
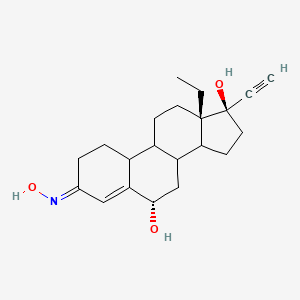
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
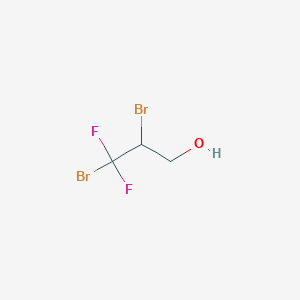
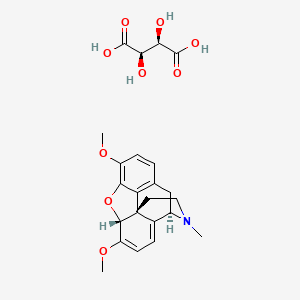

![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
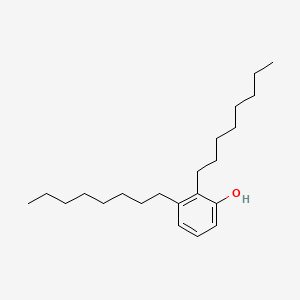
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
